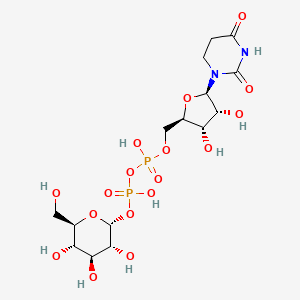
UDPG sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-diphosphoglucose disodium salt, commonly known as UDP-glucose sodium salt, is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. UDP-glucose sodium salt is also known to act as a signaling molecule in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UDP-glucose sodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction, forming UDP-glucose and pyrophosphate as products. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C.
Industrial Production Methods
In industrial settings, UDP-glucose sodium salt is produced using microbial fermentation processes. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The yeast cells are genetically engineered to overexpress the enzymes required for UDP-glucose synthesis. The fermentation process is carried out in large bioreactors under controlled conditions of temperature, pH, and aeration. The product is then purified through a series of chromatographic techniques to obtain high-purity UDP-glucose sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
UDP-glucose sodium salt undergoes various types of chemical reactions, including:
Glycosylation: UDP-glucose acts as a glycosyl donor in glycosylation reactions, transferring glucose to acceptor molecules such as proteins, lipids, and other carbohydrates.
Oxidation: UDP-glucose can be oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase.
Epimerization: UDP-glucose can be converted to UDP-galactose by the enzyme UDP-glucose 4-epimerase.
Common Reagents and Conditions
Glycosylation: Glycosyltransferase enzymes, acceptor molecules (e.g., proteins, lipids), and appropriate buffer solutions.
Oxidation: UDP-glucose dehydrogenase, nicotinamide adenine dinucleotide (NAD+), and buffer solutions.
Epimerization: UDP-glucose 4-epimerase, buffer solutions.
Major Products
Glycosylation: Glycosylated proteins, lipids, and carbohydrates.
Oxidation: UDP-glucuronic acid.
Epimerization: UDP-galactose.
Wissenschaftliche Forschungsanwendungen
UDP-glucose sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in the enzymatic synthesis of glycosides and other glycosylated compounds.
Biology: Plays a crucial role in cellular metabolism and signaling pathways. It is involved in the biosynthesis of glycogen and other glucose-containing molecules.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders, such as diabetes and nonalcoholic fatty liver disease. It is also studied for its role in immune cell activation and differentiation.
Industry: Used in the production of bioactive glycosides, which have applications in pharmaceuticals, food additives, and cosmetics.
Wirkmechanismus
UDP-glucose sodium salt exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. Additionally, UDP-glucose acts as a signaling molecule by binding to specific receptors, such as the P2Y14 receptor and G protein-coupled receptor 17 (GPR17). These interactions activate various cellular pathways involved in immune response, cell differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate galactose (UDP-galactose): Similar to UDP-glucose, but with a galactose moiety instead of glucose. It is involved in the biosynthesis of galactose-containing molecules.
Uridine diphosphate glucuronic acid (UDP-glucuronic acid): Formed by the oxidation of UDP-glucose. It is involved in the detoxification of xenobiotics and the biosynthesis of glycosaminoglycans.
Uridine diphosphate N-acetylglucosamine (UDP-N-acetylglucosamine): Involved in the biosynthesis of glycoproteins and glycolipids.
Uniqueness
UDP-glucose sodium salt is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in glycosylation reactions and act as a ligand for specific receptors distinguishes it from other nucleotide sugars. Additionally, its involvement in both glycogen synthesis and inhibition of lipogenesis highlights its critical role in glucose metabolism and energy storage.
Eigenschaften
Molekularformel |
C15H26N2O17P2 |
|---|---|
Molekulargewicht |
568.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
GSWQPZWEMJFNOH-JZMIEXBBSA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)
![2-[4-Hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783535.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)
![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)




![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)
